![molecular formula C26H27N3O5S B11144067 N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B11144067.png)
N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Shares structural similarities and has been studied for its anti-inflammatory properties.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, investigated for its anticancer potential.
Uniqueness
What sets 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C25H24N4O5S
- Molecular Weight : 556.686 g/mol
- CAS Number : 477329-77-4
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, highlighting its potential as a therapeutic agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the isoquinoline framework exhibit notable antibacterial properties. The compound showed moderate to strong activity against key bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : It exhibited strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Urease : The compound demonstrated significant urease inhibition with IC50 values indicating high potency compared to standard inhibitors.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 1.21 ± 0.005 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Study on Antibacterial and Enzyme Inhibition :
- Docking Studies :
- Pharmacological Potential :
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c1-29-24(18-9-11-19(34-2)12-10-18)23(21-5-3-4-6-22(21)26(29)31)25(30)28-16-15-17-7-13-20(14-8-17)35(27,32)33/h3-14,23-24H,15-16H2,1-2H3,(H,28,30)(H2,27,32,33) |
InChI Key |
CXAKGPODUMBUCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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